2-methylquinoxalinediium-1,4-diolate
Overview
Description
2-methylquinoxalinediium-1,4-diolate is a heterocyclic compound with the molecular formula C₉H₈N₂O₂. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of two N-oxide groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylquinoxalinediium-1,4-diolate typically involves the cyclization of benzofuroxan with aryl- and heteroaryl ethylenes . Another method includes the condensation of 2-methylquinoxaline 1,4-dioxide with p-nitrosodimethylaniline, resulting in a high yield of nitrone . These reactions are usually carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of green chemistry approaches and cost-effective methods has been a focus in recent years to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-methylquinoxalinediium-1,4-diolate undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of N-oxide groups makes it highly reactive and capable of undergoing rearrangements.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various reducing agents for reduction reactions . Substitution reactions often involve the use of aryl and heteroaryl ethylenes under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation with p-nitrosodimethylaniline results in the formation of nitrone .
Scientific Research Applications
2-methylquinoxalinediium-1,4-diolate has a wide range of scientific research applications. It is used in medicinal chemistry for developing antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic agents . The compound’s unique chemical properties make it a valuable tool in the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis .
Mechanism of Action
The mechanism of action of 2-methylquinoxalinediium-1,4-diolate involves its ability to cause DNA damage, which is crucial for its antibacterial and antitumor activities . The compound produces reactive oxygen species (ROS), leading to cellular deoxygenation and metal chelation . These actions disrupt cellular processes and lead to the death of bacterial and tumor cells.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-methylquinoxalinediium-1,4-diolate include quinoxaline, 2-methyl-3-benzoylquinoxaline-1,4-dioxide, and 2-methyl-3-benzylquinoxaline-1,4-dioxide . These compounds share structural similarities but differ in their substituents and specific biological activities.
Uniqueness: What sets this compound apart is its dual N-oxide groups, which contribute to its high reactivity and diverse biological activities . This makes it a versatile compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
3-methyl-4-oxidoquinoxalin-1-ium 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUHHXFIMAEXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=O)C2=CC=CC=C2N1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216615 | |
Record name | 2-Methylquinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-86-7 | |
Record name | 2-Methylquinoxaline 1,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6639-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6639-86-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylquinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoxaline 1,4-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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